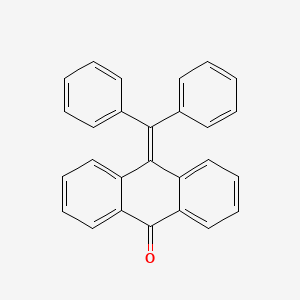

9-Benzhydrylidene-10-anthrone

Description

Structure

3D Structure

Properties

IUPAC Name |

10-benzhydrylideneanthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18O/c28-27-23-17-9-7-15-21(23)26(22-16-8-10-18-24(22)27)25(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOJSTUMWGMCFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216848 | |

| Record name | 10-(Diphenylmethylene)anthracen-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667-91-4 | |

| Record name | 10-(Diphenylmethylene)-9(10H)-anthracenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-(Diphenylmethylene)anthracen-9(10H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000667914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 667-91-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-(Diphenylmethylene)anthracen-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-(diphenylmethylene)anthracen-9(10H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 9 Benzhydrylidene 10 Anthrone and Its Structural Analogs

Established Synthetic Pathways to 9-Benzhydrylidene-10-anthrone

The construction of the this compound scaffold is primarily achieved through condensation reactions, which form the key exocyclic double bond. These methods typically involve the reaction of a suitable anthrone (B1665570) precursor with a benzophenone (B1666685) derivative.

Condensation Reactions and Precursor Transformations

The most common route to this compound involves the condensation of anthrone with benzophenone. lookchem.comwikipedia.org This reaction is often carried out at elevated temperatures and can be catalyzed by either acidic or basic conditions. The choice of solvent and catalyst can significantly influence the reaction yield and purity of the final product.

Precursor availability is a key consideration in these syntheses. Anthrone itself can be prepared from the reduction of anthraquinone (B42736) using reagents like tin or copper. wikipedia.org An alternative synthesis of anthrone involves the intramolecular cyclization of o-benzylbenzoic acid, a reaction that can be induced by strong acids such as hydrogen fluoride. wikipedia.org Benzophenone and its derivatives are readily available commercial reagents or can be synthesized through standard Friedel-Crafts acylation reactions.

A notable transformation of this compound involves its reaction with carbon tetrabromide and triphenylphosphine (B44618) to yield 9-(dibromomethylene)-10-(diphenylmethylene)-9,10-dihydroanthracene. rsc.org This reaction demonstrates the utility of this compound as a precursor for further functionalization. rsc.org

| Precursor 1 | Precursor 2 | Product | Reference |

| Anthrone | Benzophenone | This compound | lookchem.comwikipedia.org |

| Anthraquinone | Reducing agent (e.g., Sn, Cu) | Anthrone | wikipedia.org |

| o-Benzylbenzoic acid | Hydrogen fluoride | Anthrone | wikipedia.org |

| This compound | Carbon tetrabromide, Triphenylphosphine | 9-(Dibromomethylene)-10-(diphenylmethylene)-9,10-dihydroanthracene | rsc.org |

Mechanistic Intermediates in the Formation of the Exocyclic Double Bond

The formation of the exocyclic double bond in this compound is believed to proceed through a series of key mechanistic intermediates. While detailed mechanistic studies specifically for this reaction are not extensively reported, analogies can be drawn from related condensation reactions involving carbonyl compounds.

The reaction likely initiates with the nucleophilic attack of the enolate form of anthrone on the carbonyl carbon of benzophenone. This step is often the rate-determining step and can be facilitated by a base, which deprotonates the C10 position of anthrone to generate the reactive enolate. In acidic conditions, the reaction may proceed via protonation of the benzophenone carbonyl, rendering it more electrophilic.

The initial adduct formed is a tertiary alcohol, specifically a 9-benzhydryl-9-hydroxy-10-anthrone intermediate. This intermediate is typically unstable and readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the thermodynamically stable, conjugated exocyclic double bond of this compound. The driving force for this elimination is the formation of an extended π-system.

Strategies for the Derivatization and Functionalization of the Anthrone Framework

The derivatization of the this compound structure is crucial for modulating its properties for specific applications. Strategies have been developed to introduce substituents on both the benzhydrylidene moiety and the anthrone core, as well as to explore the synthesis of chiral variants.

Introduction of Substituents on the Benzhydrylidene Moiety

A powerful strategy for introducing substituents onto the benzhydrylidene moiety involves the use of a dibromo intermediate. As previously mentioned, this compound can be converted to 9-(dibromomethylene)-10-(diphenylmethylene)-9,10-dihydroanthracene. rsc.org This dibromo compound serves as a versatile platform for subsequent cross-coupling reactions.

For instance, a Suzuki coupling reaction between the dibromo derivative and a substituted phenylboronic acid, such as p-tolylboronic acid, in the presence of a palladium catalyst, can introduce new aryl groups onto the exocyclic carbon. rsc.org This approach allows for the synthesis of a wide range of derivatives with tailored electronic and steric properties on the benzhydrylidene part of the molecule.

| Starting Material | Reagent | Product | Reference |

| 9-(Dibromomethylene)-10-(diphenylmethylene)-9,10-dihydroanthracene | p-Tolylboronic acid, Pd(PPh3)4, K2CO3 | 9-(Di-p-tolylmethylene)-10-(diphenylmethylene)-9,10-dihydroanthracene | rsc.org |

| 9-(Dibromomethylene)-10-(diphenylmethylene)-9,10-dihydroanthracene | 4-Fluorophenylboronic acid, Pd(PPh3)4, K2CO3 | 9-(Bis(4-fluorophenyl)methylene)-10-(diphenylmethylene)-9,10-dihydroanthracene | rsc.org |

| 9-(Dibromomethylene)-10-(diphenylmethylene)-9,10-dihydroanthracene | 4-(tert-Butyl)phenylboronic acid, Pd(PPh3)4, K2CO3 | 9-(Bis(4-(tert-butyl)phenyl)methylene)-10-(diphenylmethylene)-9,10-dihydroanthracene | rsc.org |

Chemical Modifications of the Anthrone Core

The anthrone core of this compound offers several positions for chemical modification, although this area is less explored specifically for this compound. General strategies for the functionalization of the anthrone framework can be applied. These include electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. The regioselectivity of these reactions will be dictated by the directing effects of the existing carbonyl group and the benzhydrylidene substituent.

Furthermore, the carbonyl group of the anthrone core can potentially undergo various reactions. For example, it could be reduced to a hydroxyl group or converted to a thiocarbonyl. Such modifications would significantly alter the electronic properties and geometry of the molecule. The synthesis of substituted 9,10-dihydro-9,10- rsc.orgCurrent time information in Bangalore, IN.benzenoanthracene-1,4,5,8-tetrones from 1,4-dimethoxyanthracene (B1581315) highlights the feasibility of complex transformations on the anthrone skeleton. nih.gov

Exploration of Asymmetric Synthesis for Chiral Variants

The development of chiral variants of this compound is an emerging area of interest, driven by the potential for applications in chiral recognition and catalysis. While specific examples of the asymmetric synthesis of this compound are not prevalent in the literature, general approaches to asymmetric synthesis of related chiral anthrone derivatives can be considered.

One promising strategy is the use of chiral catalysts in the key condensation step. Chiral Brønsted acids or Lewis acids could potentially induce enantioselectivity in the formation of the C-C bond between the anthrone and benzophenone moieties. Another approach involves the use of a chiral auxiliary attached to one of the precursors, which would direct the stereochemical outcome of the reaction. sioc-journal.cn

Advanced Synthetic Techniques and Process Optimization

The evolution of synthetic methodologies for anthracenone-based compounds has led to the adoption of advanced techniques that prioritize efficiency, atom economy, and control over the final product's chemical architecture. These methods move beyond classical approaches to incorporate sophisticated catalytic systems and strategies for precise stereochemical outcomes, which are critical for the development of complex, functional molecules.

Catalytic Approaches in Synthetic Protocols

The use of catalysts is central to the modern synthesis of this compound and its structural analogs, offering pathways to higher yields, milder reaction conditions, and improved product purity. Research has explored various catalytic systems, from heteropoly acids to transition metal complexes, each providing distinct advantages for specific transformations.

One significant approach involves the use of Mo-V-P heteropoly acids (HPAs) as bifunctional catalysts. These HPAs function as both strong Brønsted acids and effective oxidants, enabling one-pot syntheses of substituted 9,10-anthraquinones from 1,4-naphthoquinone (B94277) and various dienes. scirp.org This method has been shown to produce the desired anthraquinone derivatives with yields as high as 90% and purity levels of 96-97%. scirp.org The bifunctional nature of the HPA catalyst streamlines the process by facilitating the initial Diels-Alder (diene synthesis) reaction and the subsequent oxidation of the adduct in a single operation. scirp.org

In a move towards more environmentally benign processes, water has been utilized as a solvent for the synthesis of anthraquinone derivatives. The use of alum (KAl(SO₄)₂·12H₂O) as a catalyst in water at ambient temperature provides a green and efficient method for the Friedel-Crafts reaction between phthalic anhydride (B1165640) and substituted benzenes. researchgate.net This approach is notable for its operational simplicity, high yields (ranging from 70–96%), and avoidance of volatile organic solvents. researchgate.net

Transition metal catalysts, particularly palladium complexes, are instrumental in the functionalization of the anthrone core. For instance, the palladium catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is employed in Suzuki coupling reactions. This allows for the synthesis of various substituted derivatives by coupling phenylboronic acids with a suitable precursor derived from this compound. rsc.org Furthermore, palladium catalysts are used in hydrogenation reactions of related anthraquinone systems, although care must be taken to control the reaction, as these catalysts can also promote degradation pathways leading to undesired byproducts. researchgate.net

Interactive Table: Catalytic Methods in the Synthesis of Anthrone and Anthraquinone Derivatives

| Catalyst System | Reaction Type | Key Findings & Advantages | Source(s) |

| Mo-V-P Heteropoly Acids (HPAs) | Diene Synthesis & Oxidation | Bifunctional catalyst enables one-pot synthesis; Yields up to 90% with 96-97% purity. | scirp.org |

| Alum (KAl(SO₄)₂·12H₂O) | Friedel-Crafts Acylation | Green synthesis using water as a solvent; High yields (70-96%) at ambient temperature. | researchgate.net |

| Palladium (e.g., Pd(PPh₃)₄) | Suzuki Cross-Coupling | Effective for C-C bond formation to create substituted derivatives. | rsc.org |

| Palladium on support | Hydrogenation | Used for converting anthraquinones to hydroquinones; can also lead to degradation products. | researchgate.net |

Control of Stereoselectivity in Derivative Formation

The compound this compound is achiral. However, stereoselectivity becomes a critical consideration during the synthesis of its derivatives, particularly when new chiral centers are introduced. The biological activity of many complex molecules is dependent on their specific stereochemistry, making the control of enantiomeric and diastereomeric outcomes a key objective in advanced synthesis.

Achieving stereoselectivity in the formation of derivatives requires a chiral influence during the reaction. This is generally accomplished through one of two primary approaches: the use of a chiral stationary phase in chromatography for separation, or, more directly, the use of chiral catalysts or auxiliaries during the synthesis itself. iapc-obp.com Enantiomers can only be differentiated in a chiral environment, which must be established during the synthetic transformation to favor the formation of one stereoisomer over another. iapc-obp.com

The primary strategies for inducing stereoselectivity in the synthesis of derivatives include:

Chiral Catalysis : This involves using a small amount of a chiral catalyst, which can be a metal complex with a chiral ligand or a purely organic molecule (an organocatalyst), to direct the reaction towards a specific stereoisomer.

Chiral Auxiliaries : This method involves temporarily attaching a chiral group (the auxiliary) to the substrate. The auxiliary directs the stereochemical course of a subsequent reaction and is then removed to yield the enantiomerically enriched product. A known general method involves the diastereoselective addition of a chiral sulfoxide (B87167) lithium salt to an imine, which, after removal of the sulfoxide, yields chiral products. ethernet.edu.et

While these are well-established principles in asymmetric synthesis, specific documented applications of these techniques to control stereoselectivity in the formation of chiral derivatives directly from this compound are not prominently featured in the surveyed literature. The synthesis of novel, structurally diverse benzylidene-9(10H)-anthracenone analogues has been reported, but the focus has primarily been on their biological activity rather than the stereochemical control of their synthesis. nih.gov The application of modern stereoselective methods would be a necessary step for developing enantiomerically pure derivatives of the this compound scaffold for advanced applications.

Interactive Table: General Strategies for Stereoselective Synthesis of Derivatives

| Strategy | Mechanism of Stereocontrol | Potential Application to Derivatives | Source(s) |

| Chiral Catalysis | The catalyst forms a transient, diastereomeric complex with the substrate, lowering the activation energy for the pathway leading to one specific stereoisomer. | Synthesis of chiral derivatives via asymmetric hydrogenation, oxidation, or C-C bond formation. | iapc-obp.com |

| Chiral Auxiliaries | A covalently bonded chiral group creates a diastereomeric intermediate, sterically blocking one face of the molecule to guide an incoming reagent to the opposite face. | Introduction of a chiral center adjacent to a functional group by directing nucleophilic or electrophilic attack. | ethernet.edu.et |

| Chiral Stationary Phase Chromatography | Separation of a racemic mixture into individual enantiomers based on differential interactions with a chiral solid support. | Purification of a racemic derivative after synthesis to isolate the desired enantiomer. | iapc-obp.com |

Investigation of Chemical Reactivity and Mechanistic Pathways of 9 Benzhydrylidene 10 Anthrone

Functionalization Reactions for Directed Synthesis (e.g., Bromination)

The structure of 9-Benzhydrylidene-10-anthrone allows for various functionalization reactions, which are crucial for the targeted synthesis of new compounds. One notable example of such a reaction is bromination.

Bromination of aromatic compounds can be challenging, particularly for deactivated systems like anthraquinone (B42736) derivatives, due to the electron-withdrawing nature of the carbonyl groups. beilstein-journals.orgcolab.ws However, specific methods have been developed to achieve this transformation. For instance, a mixture of carbon tetrabromide and triphenylphosphine (B44618) in toluene (B28343) can be used to convert this compound into 9-(Dibromomethylene)-10-(diphenylmethylene)-9,10-dihydroanthracene. rsc.org This reaction proceeds overnight at 80°C and yields the desired product as a light yellow solid. rsc.org

While direct bromination of the this compound core is not extensively detailed in the provided search results, the reactivity of the closely related anthrone (B1665570) and anthraquinone systems provides valuable insights. For example, oxidative bromination of aminoanthracene-9,10-diones has been successfully achieved using reagents like H₂O₂-HBr. researchgate.net New protocols, such as using nonanebis(peroxoic acid), have been developed for the bromination of deactivated aminoanthracene-9,10-diones, offering high yields and selectivity. beilstein-journals.org These methods highlight the potential for developing specific bromination strategies for this compound to introduce bromine atoms at desired positions, thereby enabling further synthetic modifications.

Table 1: Bromination Reaction of this compound rsc.org

| Reactant | Reagents | Solvent | Conditions | Product | Yield |

| This compound | Carbon tetrabromide, Triphenylphosphine | Toluene | 80 °C, overnight | 9-(Dibromomethylene)-10-(diphenylmethylene)-9,10-dihydroanthracene | 80% |

Role as a Synthetic Intermediate and Precursor in Multi-Step Syntheses

This compound serves as a valuable synthetic intermediate and precursor for constructing more complex molecular architectures. Its utility is demonstrated in its conversion to other functionalized molecules that can then undergo further reactions.

A significant application is its role as a precursor to 9-(Dibromomethylene)-10-(diphenylmethylene)-9,10-dihydroanthracene. rsc.org This dibromo derivative is a key intermediate for introducing new carbon-carbon bonds via cross-coupling reactions. For example, it can be reacted with substituted phenylboronic acids in the presence of a palladium catalyst (Suzuki-Miyaura coupling) to synthesize various 9-(diarylmethylene)-10-(diphenylmethylene)-9,10-dihydroanthracene derivatives. rsc.org These subsequent products are often large, conjugated systems with potential applications in materials science.

The general reactivity of the anthrone scaffold further underscores the potential of this compound as a synthetic building block. Anthrone itself can be prepared from the reduction of anthraquinone or through the cyclization of o-benzylbenzoic acid. wikipedia.org This foundational structure can then be elaborated. For instance, the condensation of anthrone with glyoxal (B1671930) leads to the formation of acedianthrone, an important octacyclic pigment, after a dehydrogenation step. wikipedia.org This illustrates how the core anthrone structure, present in this compound, can be a starting point for creating larger, functional molecules.

Table 2: Multi-Step Synthesis Involving this compound as a Precursor rsc.org

| Starting Material | Reaction Step | Reagents | Product |

| This compound | Bromination | Carbon tetrabromide, Triphenylphosphine | 9-(Dibromomethylene)-10-(diphenylmethylene)-9,10-dihydroanthracene |

| 9-(Dibromomethylene)-10-(diphenylmethylene)-9,10-dihydroanthracene | Suzuki-Miyaura Coupling | p-tolylboronic acid, Tetrakis(triphenylphosphine)palladium(0), K₂CO₃ | 9-(Di-p-tolylmethylene)-10-(diphenylmethylene)-9,10-dihydroanthracene |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Structure Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides a detailed map of the molecular structure.

The ¹H NMR spectrum of 9-Benzhydrylidene-10-anthrone is characterized by signals corresponding to the 18 aromatic protons. These protons are located on the fused anthrone (B1665570) skeleton and the two phenyl rings of the benzhydrylidene group. Due to the extensive aromatic system, the signals are expected to appear in the downfield region of the spectrum, typically between 6.5 and 8.5 ppm. libretexts.org The complexity of the overlapping multiplets requires high-field NMR instrumentation for complete resolution and assignment. The chemical shift of each proton is influenced by its local electronic environment, including shielding and deshielding effects from adjacent functional groups and aromatic ring currents. ucl.ac.uk

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl group protons (10H) | 7.0 - 7.5 | Multiplet |

Note: Actual chemical shifts can vary based on the solvent and spectrometer frequency.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, 27 distinct signals are expected, corresponding to each unique carbon atom. The most diagnostic signal is that of the carbonyl carbon (C=O) in the anthrone ring, which is highly deshielded and appears far downfield. In conjugated ketones, this peak can be found in the range of 185-220 ppm. researchgate.netlibretexts.org The other sp² hybridized carbons, including those of the aromatic rings and the exocyclic double bond, resonate in the typical range of 120-150 ppm.

Table 2: Predicted ¹³C NMR Spectral Data Interpretation for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carbonyl Carbon (C=O) | > 180 | The most downfield signal, characteristic of a ketone. |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental formula of a compound. fiveable.me

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a molecule's elemental composition. fiveable.meuky.edu For this compound, HRMS would be used to confirm its molecular formula by matching the experimentally measured mass to the theoretically calculated exact mass. oup.comnih.gov

Table 3: HRMS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₇H₁₈O | nih.gov |

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique particularly well-suited for large, non-volatile organic molecules that are prone to fragmentation with other methods. In MALDI-MS, the analyte is co-crystallized with a matrix material that absorbs laser energy, facilitating the gentle ionization of the analyte. This method typically produces a prominent molecular ion peak ([M]⁺) or a protonated molecular ion ([M+H]⁺), which allows for clear determination of the molecular weight. The analysis of ketones using specialized reactive matrices in MALDI-MS has been shown to improve detection sensitivity. rsc.orgscilifelab.seacs.org The technique is valuable for confirming the mass of this compound and its derivatives. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the vibrational transitions within a molecule when it absorbs infrared radiation. It is highly effective for identifying the presence of specific functional groups, as each group has a characteristic absorption frequency. msu.edu The IR spectrum of this compound is dominated by absorptions corresponding to its ketone and aromatic components. The complexity of the spectrum in the 1450 to 600 cm⁻¹ range, known as the fingerprint region, provides a unique pattern for identification. msu.edu

Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Characteristic of sp² C-H bonds. msu.edu |

| Carbonyl (C=O) Stretch | 1650 - 1680 | Strong | The position is lowered from a simple ketone due to conjugation with the aromatic system. |

X-ray Crystallography for Definitive Solid-State Structural Determination of Derivatives

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships in derivatives of this compound.

In a study on novel fluorescent anthraquinone (B42736) and benzanthrone (B145504) α-aminophosphonates, X-ray crystallography was employed to elucidate their molecular structures. nih.gov For instance, the crystal structure of an anthraquinone α-aminophosphonate derivative was determined, providing valuable insights that would be analogous to the analysis of this compound derivatives. nih.gov Such an analysis would confirm the geometry of the core structure, the conformation of the benzhydryl group, and the spatial relationship between different substituents.

Similarly, research on 3-heterylamino-substituted 9-nitrobenzanthrone derivatives utilized single-crystal X-ray diffraction to confirm their molecular structures. nih.gov The data obtained from these analyses are critical for validating the outcomes of synthetic procedures and for computational modeling studies.

Illustrative Crystallographic Data for a Related Derivative

The following table presents hypothetical crystallographic data for a derivative of a related compound, illustrating the type of information obtained from an X-ray diffraction study.

| Parameter | Value |

| Empirical Formula | C₂₅H₂₁N₂O₅P |

| Formula Weight | 476.41 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 14.789(5) |

| α (°) | 90 |

| β (°) | 109.34(3) |

| γ (°) | 90 |

| Volume (ų) | 2184.1(14) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.448 |

| Absorption Coefficient (mm⁻¹) | 0.178 |

| F(000) | 992 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| Theta range for data collection (°) | 2.50 to 28.27 |

| Reflections collected | 15680 |

| Independent reflections | 5021 [R(int) = 0.0452] |

| Final R indices [I>2sigma(I)] | R1 = 0.0512, wR2 = 0.1345 |

| R indices (all data) | R1 = 0.0678, wR2 = 0.1456 |

Note: The data in this table is illustrative and based on typical values for organic compounds and does not represent a specific derivative of this compound.

Theoretical and Computational Chemistry Approaches to 9 Benzhydrylidene 10 Anthrone

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

No specific DFT studies on the electronic structure and energetics of 9-Benzhydrylidene-10-anthrone were found in the available literature.

Frontier Molecular Orbital (FMO) Analysis

Data from FMO analysis, including the energies and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, are not available.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps, which are used to predict reactive sites for electrophilic and nucleophilic attack, have not been published for this compound.

Quantum Chemical Calculations of Electronic Properties

Specific quantum chemical calculations detailing the electronic properties of this compound could not be sourced.

Ionization Potentials and Electron Affinities

Calculated or experimentally determined values for the ionization potential and electron affinity of this compound are not documented in the searched scientific papers.

Reorganization Energies

Information regarding the reorganization energies for both hole and electron transport in this compound is not available.

Intermolecular Electronic Couplings

There is no available research on the intermolecular electronic couplings for this compound, which are essential for understanding charge transport in molecular materials.

Reaction Mechanism Modeling and Transition State Characterization

The study of reaction mechanisms involving this compound at a molecular level would heavily rely on quantum mechanical calculations, particularly Density Functional Theory (DFT). These methods are instrumental in mapping the potential energy surface of a reaction, identifying stationary points such as reactants, products, intermediates, and, crucially, transition states.

For a molecule like this compound, a key area of investigation would be its isomerization and decomposition pathways. Due to the steric hindrance around the exocyclic double bond, thermal and photochemical isomerizations are plausible reactions. Computational modeling would aim to elucidate the intricate dance of atoms during these transformations.

Key aspects of reaction mechanism modeling for this compound would include:

Identification of Reaction Coordinates: The initial step involves defining the critical geometric parameters that change during the reaction, such as bond lengths, bond angles, and dihedral angles. For the isomerization of this compound, the torsional angle around the central carbon-carbon double bond would be a primary reaction coordinate.

Transition State Searching: Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are employed to locate the saddle point on the potential energy surface that represents the transition state. This is a high-energy state that connects the reactants and products.

Frequency Calculations: Once a stationary point is located, frequency calculations are performed. A true minimum on the potential energy surface (reactant, product, or intermediate) will have all real vibrational frequencies. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located transition state is the correct one for the reaction of interest.

Activation Energy Barrier Calculation: The energy difference between the transition state and the reactants gives the activation energy, a critical parameter for determining the reaction rate.

Illustrative Data from a Hypothetical DFT Study on the Isomerization of this compound:

| Parameter | Value (Illustrative) | Description |

| Reaction Type | Thermal Isomerization | Rotation around the exocyclic C=C bond. |

| Computational Method | B3LYP/6-31G(d) | A common DFT functional and basis set for such calculations. |

| Reactant Energy | -1025.5 Hartree | The calculated ground state energy of the stable conformer. |

| Transition State Energy | -1025.4 Hartree | The calculated energy of the transition state structure. |

| Activation Energy (ΔE‡) | 62.7 kJ/mol | The energy barrier for the isomerization process. |

| Imaginary Frequency | -250 cm⁻¹ | The single imaginary frequency of the transition state, confirming its nature. The motion corresponds to the twisting of the double bond. |

| Key Transition State Bond | 1.45 Å | The elongated central C=C bond length in the transition state, indicating a loss of double bond character. |

Note: The values in this table are illustrative and represent the type of data that would be generated in a computational study. They are not based on actual experimental or published computational results for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time, providing insights into its conformational landscape and how it interacts with its environment. Unlike static quantum mechanical calculations, MD simulations model the movement of atoms and molecules based on a force field, which is a set of empirical energy functions.

For a sterically crowded molecule like this compound, with its bulky benzhydrylidene group, a multitude of conformations are possible due to the rotation of the phenyl rings. MD simulations can reveal the preferred conformations and the energy barriers between them.

Key applications of MD simulations for this compound would include:

Conformational Sampling: By simulating the molecule's movement over nanoseconds or even microseconds, MD can explore the different accessible conformations and their relative populations. This is particularly important for understanding the molecule's flexibility and shape.

Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the conformational preferences and dynamics of this compound.

Intermolecular Interactions: In simulations with multiple solute molecules, MD can be used to study aggregation behavior and the nature of intermolecular forces, such as π-π stacking and van der Waals interactions, which govern how these molecules pack in the condensed phase.

Thermodynamic Properties: From the simulation trajectory, various thermodynamic properties, such as the potential energy, kinetic energy, and radial distribution functions, can be calculated to provide a deeper understanding of the system's behavior.

Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound in Toluene (B28343):

| Simulation Parameter | Value / Description (Illustrative) |

| Force Field | AMBER or CHARMM |

| Solvent | Toluene (explicit) |

| Simulation Time | 100 ns |

| Temperature | 298 K |

| Pressure | 1 atm |

| Major Conformer | Propeller-like conformation with specific dihedral angles of the phenyl rings. |

| Key Dihedral Angle Distribution | Bimodal distribution for the phenyl ring torsions, indicating two major low-energy orientations. |

| Radial Distribution Function g(r) | A prominent peak at ~5 Å between the centroids of the anthracene (B1667546) moieties, suggesting a tendency for π-π stacking in solution. |

Note: The values and descriptions in this table are illustrative and represent the type of data that would be obtained from a molecular dynamics study. They are not based on actual experimental or published computational results for this compound.

Applications in Advanced Materials Science and Functional Systems

Integration within Molecular Electronics and Organic Semiconductors

The potential use of 9-Benzhydrylidene-10-anthrone in molecular electronics and as an organic semiconductor is an area of theoretical interest due to its conjugated aromatic structure. However, specific studies detailing its integration and performance in such applications are not readily found in current scientific literature.

A thorough search for experimental or theoretical assessments of the charge transport characteristics and carrier mobilities of this compound did not yield specific data. To illustrate the type of data that is sought in this area, the table below is presented as a template for what such an investigation would typically report.

Table 1: Hypothetical Charge Transport Properties of this compound (Note: The following data is for illustrative purposes only and is not based on experimental results for this compound.)

| Parameter | Value | Unit |

| Hole Mobility (µh) | Data not available | cm²/Vs |

| Electron Mobility (µe) | Data not available | cm²/Vs |

| On/Off Ratio | Data not available | - |

| Threshold Voltage (Vt) | Data not available | V |

The design of redox-active molecular switches often relies on molecules that can exist in at least two stable or metastable states with different properties, which can be reversibly interconverted by an external stimulus. While the anthrone (B1665570) moiety can undergo redox reactions, specific research detailing the design principles and application of this compound as a molecular switch is not available.

Role in Polymerization Processes and Catalysis

The role of this compound in polymerization processes and catalysis has been considered. However, dedicated studies on its application in these fields, particularly in Coordinative Chain Transfer Polymerization, have not been identified.

Coordinative Chain Transfer Polymerization (CCTP) is a powerful method for the synthesis of well-defined polymers. A search for investigations into the use of this compound as a chain transfer agent or in any other capacity within CCTP did not yield any specific research articles or patents.

The functionalization of polymer chains with specific end-groups or side-chains is a common strategy to impart desired properties to the material. While anthrone derivatives can be used for such purposes, there is no available literature that specifically describes the use of this compound for the functionalization of polymer chains.

Photophysical Properties and Optoelectronic Device Relevance

The extended π-system of this compound suggests that it may possess interesting photophysical properties relevant to optoelectronic devices. However, a detailed characterization of these properties and its application in such devices has not been reported. A related compound, 10-[(4-cyanobenzylidene)]-anthracen-9(10H)-one, has been synthesized and its HOMO and LUMO levels were determined, indicating its potential as a sensitizer (B1316253) in dye-sensitized solar cells for UV light detection. This suggests that derivatives of this class of compounds are of interest for optoelectronic applications, but specific data for this compound is absent.

Table 2: Key Photophysical Properties of Interest for this compound (Note: The following table lists parameters that would be critical for evaluating optoelectronic relevance, but for which no data is currently available for the specified compound.)

| Property | Value |

| Absorption Maximum (λmax) | Data not available |

| Molar Extinction Coefficient (ε) | Data not available |

| Emission Maximum (λem) | Data not available |

| Fluorescence Quantum Yield (ΦF) | Data not available |

| Excited State Lifetime (τ) | Data not available |

| HOMO Level | Data not available |

| LUMO Level | Data not available |

Fluorescence Emission Characteristics

The fluorescence of anthrone derivatives is intrinsically linked to their extended π-conjugated systems. The introduction of substituents at various positions on the anthrone nucleus can significantly modulate the emission properties. In the case of this compound, the diphenylmethylidene group at the 9-position is expected to influence the electronic distribution and steric hindrance around the chromophore, thereby affecting its fluorescence quantum yield and lifetime.

Further research is necessary to quantify the fluorescence quantum yield and excited-state lifetime of this compound to fully understand its potential as an emitter in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Solvatochromic Behavior and Environmental Sensitivity

Solvatochromism, the change in the color of a substance in response to the polarity of its solvent environment, is a key feature of many fluorescent molecules with intramolecular charge transfer (ICT) character. In molecules like this compound, the benzhydrylidene group can act as an electron-donating moiety, while the carbonyl group of the anthrone core is electron-withdrawing. This donor-acceptor arrangement can lead to a significant change in the dipole moment upon photoexcitation, making the emission spectrum sensitive to the solvent's polarity.

For related benzanthrone (B145504) derivatives, a positive solvatochromism is often observed, where the emission wavelength undergoes a red-shift (bathochromic shift) as the solvent polarity increases. This phenomenon is attributed to the stabilization of the more polar excited state in polar solvents. It is plausible that this compound would exhibit similar behavior. The extent of this shift can provide valuable insights into the change in dipole moment upon excitation and the nature of the excited state.

The environmental sensitivity of this compound's fluorescence could be harnessed for the development of sensors. For instance, changes in the local polarity of a system, such as in biological membranes or polymer matrices, could be monitored by observing the shifts in its fluorescence emission.

To illustrate the expected solvatochromic properties, the following table presents hypothetical data based on the behavior of structurally similar compounds.

| Solvent | Polarity Index (ET(30)) | Expected Emission Maximum (λem) |

| n-Hexane | 31.0 | ~450 nm |

| Toluene (B28343) | 33.9 | ~465 nm |

| Chloroform | 39.1 | ~480 nm |

| Acetone | 42.2 | ~495 nm |

| Ethanol | 51.9 | ~510 nm |

| Acetonitrile | 45.6 | ~500 nm |

| Dimethyl Sulfoxide (B87167) (DMSO) | 45.1 | ~505 nm |

| Note: This data is hypothetical and intended for illustrative purposes, extrapolated from the behavior of related anthrone derivatives. |

Biological and Biomedical Research Applications Research Focus

Evaluation of Biological Activities and Structure-Activity Relationships in Derivatives

Research into 9-benzhydrylidene-10-anthrone derivatives has primarily centered on their potential as antiproliferative agents. A number of studies have synthesized and evaluated novel series of these compounds, revealing potent activity against various cancer cell lines.

In Vitro Antitumor Activity Assessment

The in vitro antitumor activity of this compound derivatives has been assessed against a range of human cancer cell lines. These studies have demonstrated that certain structural modifications can lead to significant cytotoxic effects.

A notable example is the 3-hydroxy-4-methoxybenzylidene analogue, which has been identified as a highly active compound. It exhibited a potent inhibitory effect on the growth of K562 leukemia cells with an IC50 value of 20 nM nih.gov. Further testing of this and the 2,4-dimethoxy-3-hydroxybenzylidene analogue against five different tumor cell lines confirmed their high antiproliferative activity, even in multidrug-resistant phenotypes nih.gov.

Another study investigating a series of 10-substituted benzylidene anthrones found that six of the fifteen synthesized compounds showed strong and effective inhibition of A-549 lung cancer cell growth nih.gov. While specific IC50 values for all compounds are not detailed in the available literature, the research highlights the potential of this chemical scaffold in developing new antitumor agents.

Table 1: In Vitro Antitumor Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| 3-hydroxy-4-methoxybenzylidene analogue | K562 (Leukemia) | 20 nM | nih.gov |

| 10-(3-hydroxy-4-methoxy-phenylimino)-10H-anthracen-9-one dichloro analog | K562 (Leukemia) | 0.11 µM | documentsdelivered.com |

Influence of Structural Modifications on Biological Potency

The biological potency of this compound derivatives is significantly influenced by their structural characteristics. Structure-activity relationship (SAR) studies have provided valuable insights into the chemical features that govern their antitumor activity.

A key finding is the role of substituents on the benzylidene moiety. Research has shown that electron-donating substituents tend to increase the antitumor activity, while electron-withdrawing substituents have the opposite effect nih.gov. The position of these substituents is also crucial, with compounds having a substituent at the ortho or para position demonstrating stronger activity than those with the same substituent at the meta position nih.gov.

The 3-hydroxy-4-methoxy substitution pattern on the benzylidene ring has been identified as being particularly favorable for high potency nih.gov. This highlights the importance of specific hydroxyl and methoxy (B1213986) group arrangements in enhancing the antiproliferative effects of these compounds.

Mechanisms of Cellular Interaction and Biological Response

The antitumor activity of this compound derivatives is primarily attributed to their interaction with the cellular microtubule network. These compounds act as highly active antimicrotubule agents, disrupting the normal function of microtubules and leading to cell death.

The primary mechanism of action is the inhibition of tubulin polymerization nih.gov. Several derivatives have been shown to strongly inhibit this process, with activities comparable to or even exceeding those of established reference compounds like colchicine (B1669291) and podophyllotoxin (B1678966) nih.gov. In fact, the most active compounds have been found to strongly displace radiolabeled colchicine from its binding site on tubulin, with IC50 values for this displacement being three to four times lower than that of colchicine itself nih.gov. Western blotting analysis has confirmed this mechanism, demonstrating a shift in tubulin concentration from the polymerized state in the cell pellet to the unpolymerized state in the cell supernatant following treatment with these compounds nih.gov.

This disruption of microtubule dynamics leads to a cascade of cellular events. A significant biological response is the arrest of the cell cycle in the G2/M phase nih.gov. This has been observed in various cancer cell lines, including K562 and KB/HeLa cells nih.gov. By halting the cell cycle at this critical stage, the compounds prevent cancer cells from dividing and proliferating.

Ultimately, the sustained cell cycle arrest and disruption of the microtubule network induce apoptosis, or programmed cell death. This has been evidenced by several hallmark features of apoptosis, including chromatin condensation, nuclear fragmentation, and cell shrinkage. Furthermore, the induction of apoptosis is confirmed by the dose-dependent activation of caspase-3-like proteases, key executioner enzymes in the apoptotic pathway nih.gov.

Exploration as a Chemical Probe or Reagent in Biochemical Systems

Based on the available research, there is no specific information detailing the exploration or use of this compound or its derivatives as a chemical probe or reagent in biochemical systems. The primary focus of the scientific literature has been on the synthesis and evaluation of these compounds for their potential therapeutic applications, particularly as antitumor agents.

Future Research Directions and Emerging Areas of Investigation

Development of Innovative and Sustainable Synthetic Pathways

Traditional syntheses of anthrone (B1665570) derivatives often rely on condensation reactions which may require harsh conditions. wikipedia.orgorgsyn.org The future of synthesizing 9-Benzhydrylidene-10-anthrone and its analogues lies in the adoption of greener and more efficient methodologies that offer superior control and versatility.

Key areas for development include:

Visible-Light Photocatalysis: This approach uses light energy to drive chemical transformations, offering a milder and more sustainable alternative to classical thermal methods. researchgate.netrsc.org Research into photocatalytic routes could enable the synthesis of this compound under ambient conditions, potentially reducing energy consumption and waste. sciencedaily.com

Flow Chemistry: Performing synthesis in continuous flow reactors provides enhanced control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety, and easier scalability compared to batch processes. rsc.orgyoutube.com

Modern Annulation and Cross-Coupling Strategies: Advanced catalytic methods, such as palladium-catalyzed [3+3] annulation or transient directing group-enabled C-H functionalization, could provide novel and highly efficient routes to construct the core polycyclic aromatic hydrocarbon (PAH) framework or to introduce functional groups. nih.govrsc.orgnih.gov

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Visible-Light Photocatalysis | Environmentally friendly, mild reaction conditions, high selectivity. | Development of suitable photocatalysts and reaction conditions for olefination. researchgate.net |

| Flow Chemistry | Improved safety, scalability, precise control, and higher yields. youtube.com | Optimization of reactor design and reaction parameters for continuous production. |

| Advanced Catalytic Methods | High efficiency, atom economy, and access to novel derivatives. nih.gov | Exploration of new catalytic systems for C-H activation and annulation reactions. |

Expansion into Novel Functional Materials Applications

The rigid, conjugated structure of this compound makes it a promising candidate for a variety of functional materials. While related benzanthrone (B145504) and anthraquinone (B42736) derivatives have been investigated for their fluorescence, photocatalytic, and nonlinear optical (NLO) properties, the specific potential of the 9-benzhydrylidene moiety remains largely untapped. researchgate.netnih.gov

Future investigations should target applications such as:

Organic Electronics: The molecule's extended π-system suggests potential utility in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Its sterically crowded nature could influence molecular packing in the solid state, which is a critical factor for charge transport.

Chemosensors: Functionalized derivatives of this compound could be designed to exhibit changes in their optical or electronic properties upon binding to specific analytes, leading to the development of highly selective and sensitive chemical sensors.

Photochromic and Mechanochromic Materials: The strained double bond may impart interesting chromic properties. Research could explore whether the molecule changes color in response to light (photochromism) or mechanical stress (mechanochromism), making it suitable for applications in smart materials, security inks, and molecular switches.

In-depth Exploration of Mechanistic Pathways and Reaction Control

A fundamental understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing its synthesis and controlling the stereoselectivity of its derivatives. nih.govnih.gov While mechanisms for the formation of related aromatic systems have been studied, specific investigations into the condensation or olefination reactions to form this crowded alkene are needed. mdpi.com

Future mechanistic studies could focus on:

Identifying Reaction Intermediates: Trapping and characterizing intermediates in the key bond-forming steps.

Kinetic Analysis: Performing detailed kinetic studies to understand the rate-determining steps and the influence of catalysts and reaction conditions.

Stereochemical Control: For the synthesis of chiral or geometrically defined derivatives, understanding the mechanistic factors that control stereoselectivity is paramount. This is particularly relevant for developing variants with specific chiroptical properties.

Implementation of Advanced In-Situ Spectroscopic Techniques

To achieve a deeper mechanistic understanding, the implementation of advanced in-situ spectroscopic techniques is essential. These methods allow for the real-time monitoring of reacting species directly in the reaction vessel, providing invaluable data on reaction kinetics and the evolution of intermediates without the need for quenching or sampling.

Promising techniques for future application include:

In-Situ NMR Spectroscopy: To track the conversion of reactants to products and identify transient intermediates.

In-Situ FT-IR and Raman Spectroscopy: To monitor changes in vibrational modes associated with key functional groups, providing insights into bond formation and breaking. rsc.org

UV-Vis and Fluorescence Spectroscopy: To follow the evolution of chromophoric species, particularly in photocatalytic or photochromic studies.

Predictive Computational Design of High-Performance Derivatives

Computational chemistry offers a powerful tool for accelerating the discovery of new materials by predicting the properties of molecules before they are synthesized. nih.gov Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly well-suited for modeling the electronic structure and photophysical properties of organic molecules like this compound. researchgate.net

Future computational efforts should be directed towards:

Property Prediction: Calculating key parameters such as HOMO/LUMO energy levels, absorption and emission spectra, and charge transport properties for a library of virtual derivatives.

Structure-Property Relationships: Establishing clear relationships between molecular structure (e.g., the nature and position of substituents) and material performance to guide rational design.

Mechanism Simulation: Modeling reaction pathways to corroborate experimental findings and predict the viability of new synthetic routes. semanticscholar.orgmdpi.com

| Computational Method | Target Properties | Objective |

|---|---|---|

| DFT (Density Functional Theory) | Electronic structure, HOMO/LUMO levels, stability. | Screening for electronic material candidates. researchgate.net |

| TD-DFT (Time-Dependent DFT) | UV-Vis absorption, fluorescence spectra, excited state properties. | Designing novel dyes, sensors, and photoactive materials. |

| Molecular Dynamics (MD) | Solid-state packing, conformational dynamics. | Predicting bulk material properties and device performance. |

Interdisciplinary Research with Nanoscience and Supramolecular Chemistry

The integration of this compound into larger, more complex systems through interdisciplinary collaboration represents a significant frontier.

Nanoscience: The molecule could be anchored to the surface of nanoparticles (e.g., gold, silica, quantum dots) to create hybrid nanomaterials. nih.gov Such materials could combine the unique properties of the anthrone derivative with those of the nanoparticle, leading to novel applications in bioimaging, diagnostics, or catalysis. nano.gov

Supramolecular Chemistry: The rigid and well-defined shape of this compound makes it an attractive building block (tecton) for constructing complex supramolecular architectures. Research could explore its use in host-guest systems, self-assembled monolayers on surfaces, or the formation of molecular cages and frameworks with tailored functions.

Q & A

Q. How can cognitive activation theory (CATS) inform experimental designs for studying this compound’s stress-dependent photodegradation?

- Methodological Answer : CATS emphasizes temporal and contextual stressors. Design experiments with cyclic stress (e.g., alternating UV exposure and dark periods) to simulate real-world conditions. Measure degradation kinetics and correlate with stress duration. Resource conservation theory (COR) can frame interpretations of molecular stability under cumulative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.